

# Application Notes and Protocols for Suprachoroidal Injection of Triamcinolone Acetonide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                  |           |  |  |  |
|----------------------|------------------|-----------|--|--|--|
| Compound Name:       | Marmin acetonide |           |  |  |  |
| Cat. No.:            | B15624108        | Get Quote |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the techniques, quantitative outcomes, and experimental protocols for the suprachoroidal injection of triamcinolone acetonide (TA), a corticosteroid used in the treatment of various chorioretinal diseases. The information is compiled from preclinical studies and major clinical trials to guide researchers and professionals in the field.

#### Introduction to Suprachoroidal Injection

The suprachoroidal space (SCS) is a potential space between the sclera and the choroid that serves as a novel and effective route for targeted drug delivery to the posterior segment of the eye.[1][2] Administration of triamcinolone acetonide via the SCS aims to maximize drug concentration in the retina and choroid while minimizing exposure to the anterior segment, thereby potentially reducing side effects like elevated intraocular pressure (IOP) and cataract formation.[2][3] A proprietary formulation of triamcinolone acetonide, CLS-TA (Xipere™), has been developed for suprachoroidal administration using a specialized microinjector.[4][5]

# **Quantitative Data Summary from Clinical Studies**

The following tables summarize the key efficacy and safety data from prominent clinical trials investigating the suprachoroidal injection of triamcinolone acetonide for macular edema



associated with non-infectious uveitis.

# Table 1: Efficacy Outcomes of Suprachoroidal Triamcinolone Acetonide in Non-Infectious Uveitis with Macular Edema



| Study<br>(Phase)           | Treatmen<br>t Group                                      | N                                        | Primary<br>Endpoint                      | Mean Change in Best- Corrected Visual Acuity (BCVA) from Baseline | Mean Change in Central Subfield Thicknes s (CST) from Baseline | Referenc<br>e |
|----------------------------|----------------------------------------------------------|------------------------------------------|------------------------------------------|-------------------------------------------------------------------|----------------------------------------------------------------|---------------|
| PEACHTR<br>EE (Phase<br>3) | 4.0 mg<br>CLS-TA (2<br>injections,<br>12 weeks<br>apart) | 96                                       | 47% gained ≥15 ETDRS letters at 24 weeks | +13.7<br>letters at<br>24 weeks                                   | -157 μm at<br>24 weeks                                         | [6]           |
| Sham<br>Control            | 64                                                       | 16% gained ≥15 ETDRS letters at 24 weeks | +2.9 letters<br>at 24<br>weeks           | -19 μm at<br>24 weeks                                             | [6]                                                            |               |
| DOGWOO<br>D (Phase<br>2)   | 4.0 mg CLS-TA (single injection)                         | 17                                       | N/A                                      | +9.2 letters<br>at 2<br>months                                    | -164 μm at<br>2 months                                         | [7][8]        |
| Phase 1/2<br>Trial         | 4.0 mg TA<br>(single<br>injection)                       | 8                                        | N/A                                      | Average of ~3 lines improveme nt at 26 weeks                      | 67% had<br>≥20%<br>reduction<br>at 26<br>weeks                 | [9]           |



| AZALEA<br>(Safety<br>Study) | 4.0 mg<br>CLS-TA (2<br>injections,<br>12 weeks<br>apart) | 38 | N/A                                                               | Mean improveme nt from 68.9 to 75.9 letters at 24 weeks    | Mean<br>decrease<br>from 335.9<br>μm to<br>284.0 μm<br>at 24<br>weeks | [10][11] |
|-----------------------------|----------------------------------------------------------|----|-------------------------------------------------------------------|------------------------------------------------------------|-----------------------------------------------------------------------|----------|
| MAGNOLI<br>A<br>(Extension) | CLS-TA<br>from<br>PEACHTR<br>EE                          | 28 | 50% did not require rescue therapy up to ~9 months post-last dose | +12.1 letters at 48 weeks (for those not requiring rescue) | -174.5 μm<br>at 48<br>weeks (for<br>those not<br>requiring<br>rescue) | [12]     |

**Table 2: Safety Outcomes of Suprachoroidal Triamcinolone Acetonide** 



| Study              | Treatmen<br>t Group | N     | Incidence of Elevated Intraocul ar Pressure (>10 mmHg rise from baseline) | Incidence<br>of<br>Cataract<br>Formatio<br>n | Most<br>Common<br>Adverse<br>Events                             | Referenc<br>e |
|--------------------|---------------------|-------|---------------------------------------------------------------------------|----------------------------------------------|-----------------------------------------------------------------|---------------|
| PEACHTR<br>EE      | 4.0 mg<br>CLS-TA    | 96    | 11.5%                                                                     | 7.3%                                         | Eye pain,<br>corticoster<br>oid-<br>induced<br>IOP<br>elevation | [6][13]       |
| Sham<br>Control    | 64                  | 15.6% | 6.3%                                                                      | N/A                                          | [13]                                                            |               |
| DOGWOO<br>D        | 4.0 mg<br>CLS-TA    | 17    | No<br>corticoster<br>oid-related<br>increases<br>in IOP                   | N/A                                          | N/A                                                             | [8]           |
| Phase 1/2<br>Trial | 4.0 mg TA           | 8     | None                                                                      | None                                         | Pain or redness at the injection site                           | [9]           |
| AZALEA             | 4.0 mg<br>CLS-TA    | 38    | 15.8%                                                                     | 4 study eyes (1 deemed treatment- related)   | Eye pain at the time of injection (7.9%)                        | [10]          |



Table 3: Pharmacokinetic Profile of Suprachoroidal

**Triamcinolone Acetonide in Rabbits** 

| Parameter                                  | Suprachoroida<br>I Injection (SC-<br>TRI) | Intravitreal<br>Injection (IVT-<br>TRI) | Key Finding                               | Reference |
|--------------------------------------------|-------------------------------------------|-----------------------------------------|-------------------------------------------|-----------|
| Drug Exposure in<br>RPE-Choroid-<br>Sclera | ~12-fold higher                           | Lower                                   | Targeted delivery to posterior structures | [14]      |
| Drug Exposure in<br>Lens                   | 460-fold lower                            | Higher                                  | Reduced anterior segment exposure         | [14]      |
| Drug Exposure in<br>Iris-Ciliary Body      | 34-fold lower                             | Higher                                  | Reduced anterior segment exposure         | [14]      |
| Drug Exposure in<br>Vitreous Humor         | 22-fold lower                             | Higher                                  | Reduced anterior segment exposure         | [14]      |
| Drug Half-life in<br>Eye                   | 39 days                                   | N/A                                     | Sustained presence of the drug            | [15]      |

## **Experimental Protocols**

# Protocol 1: Suprachoroidal Injection Procedure using a Microinjector

This protocol is a generalized procedure based on techniques described in clinical trials.[2][4] [16]

#### Materials:

• Triamcinolone acetonide injectable suspension (e.g., CLS-TA, 40 mg/mL)

#### Methodological & Application





- Suprachoroidal space microinjector with microneedles (e.g., 900 μm and 1100 μm lengths)
   [16]
- Topical or subconjunctival anesthetic[4]
- Antiseptic solution (e.g., povidone-iodine)
- Eyelid speculum
- Calipers

#### Procedure:

- Patient Preparation: Administer adequate anesthesia to the operative eye.[4] Disinfect the periocular skin, eyelids, and ocular surface with an appropriate antiseptic.
- Injection Site Selection: Identify the injection site, typically in the superotemporal or inferotemporal quadrant, approximately 4-5 mm posterior to the limbus.
- Microneedle Selection: The choice of microneedle length (e.g., 900 μm or 1100 μm) is critical for successful SCS injection.[16] While scleral thickness measurement with ultrasound can be performed, studies have shown a high success rate with the 900 μm needle without prior measurement.[2][9]
- Injection Technique:
  - Hold the microinjector perpendicular to the scleral surface.[4]
  - Gently press the microneedle against the sclera until a slight give or loss of resistance is felt, indicating entry into the suprachoroidal space.[16]
  - Depress the plunger to inject the triamcinolone acetonide suspension (e.g., 0.1 mL).[8]
     The injection should be performed slowly and steadily.
  - If significant resistance is met, do not force the injection. Withdraw the needle and consider using the longer microneedle or selecting a different injection site.[2][16]
- Post-Injection Care:



- Remove the eyelid speculum.
- Perform a post-injection assessment, including checking for any complications and measuring intraocular pressure.
- Administer post-procedure antibiotics as per standard protocol.

#### **Protocol 2: Assessment of Efficacy in Clinical Trials**

- 1. Best-Corrected Visual Acuity (BCVA):
- Measure BCVA using the Early Treatment Diabetic Retinopathy Study (ETDRS) chart at a standardized distance.
- Record the number of letters read correctly. A gain of 15 or more letters is considered clinically significant.
- 2. Central Subfield Thickness (CST):
- Obtain high-resolution images of the macula using Spectral Domain Optical Coherence Tomography (SD-OCT).
- Measure the thickness of the central 1 mm subfield.
- Changes from baseline are used to quantify the reduction in macular edema.[13]
- 3. Assessment of Intraocular Inflammation:
- Grade anterior chamber cells, anterior chamber flare, and vitreous haze using standardized scales (e.g., SUN grading criteria).
- Monitor changes in these parameters to assess the anti-inflammatory effect.

#### **Protocol 3: Assessment of Safety in Clinical Trials**

- 1. Intraocular Pressure (IOP):
- Measure IOP using Goldmann applanation tonometry at each study visit.
- Record any significant elevations in IOP, defined as a rise of >10 mmHg from baseline or an absolute IOP >30 mmHg.[10]
- 2. Slit-Lamp Biomicroscopy:







- Perform a thorough examination of the anterior and posterior segments of the eye.
- Document any adverse events, such as cataract progression, conjunctival hemorrhage, or signs of endophthalmitis.[4]
- 3. Systemic Safety Monitoring:
- Monitor for any systemic adverse events and measure plasma concentrations of triamcinolone acetonide to assess systemic exposure.[10]

## **Visualizations**





Click to download full resolution via product page

Caption: Clinical trial workflow for suprachoroidal triamcinolone acetonide studies.





#### Click to download full resolution via product page

Caption: Step-by-step protocol for suprachoroidal injection of triamcinolone acetonide.



Click to download full resolution via product page

Caption: Targeted drug distribution after suprachoroidal injection.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. tandfonline.com [tandfonline.com]
- 2. retina-specialist.com [retina-specialist.com]
- 3. researchgate.net [researchgate.net]

#### Methodological & Application





- 4. modernretina.com [modernretina.com]
- 5. Suprachoroidal triamcinolone acetonide injectable suspension for macular edema associated with noninfectious uveitis: an in-depth look at efficacy and safety PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Suprachoroidal injection of triamcinolone meets primary endpoint in phase 3 trial American Academy of Ophthalmology [aao.org]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. SUPRACHOROIDAL INJECTION OF TRIAMCINOLONE ACETONIDE, CLS-TA, FOR MACULAR EDEMA DUE TO NONINFECTIOUS UVEITIS: A Randomized, Phase 2 Study (DOGWOOD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. modernretina.com [modernretina.com]
- 10. bjo.bmj.com [bjo.bmj.com]
- 11. Suprachoroidal Triamcinolone Acetonide Injection to Treat Macular Edema: A Review -PMC [pmc.ncbi.nlm.nih.gov]
- 12. Extension study of the safety and efficacy of CLS-TA for treatment of macular oedema associated with non-infectious uveitis (MAGNOLIA) PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Efficacy and Safety of Suprachoroidal CLS-TA for Macular Edema Secondary to Noninfectious Uveitis: Phase 3 Randomized Trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Suprachoroidal Injection of Triamcinolone Acetonide Suspension: Ocular Pharmacokinetics and Distribution in Rabbits Demonstrates High and Durable Levels in the Chorioretina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. iovs.arvojournals.org [iovs.arvojournals.org]
- 16. asrs.org [asrs.org]
- To cite this document: BenchChem. [Application Notes and Protocols for Suprachoroidal Injection of Triamcinolone Acetonide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15624108#suprachoroidal-injection-techniques-for-triamcinolone-acetonide-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com